

# A Comparative Spectroscopic Analysis: (6-Methoxypyridin-3-YL)methanol and its Unsubstituted Analogue

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## Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

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A detailed examination of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **(6-Methoxypyridin-3-YL)methanol** is presented, offering a comparative guide for researchers and scientists in the field of drug development and organic chemistry. This analysis is supplemented with experimental data for the structurally related compound, pyridin-3-yl-methanol, to provide a clear understanding of the influence of the methoxy substituent on the magnetic environment of the pyridine ring.

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data of **(6-Methoxypyridin-3-YL)methanol** and pyridin-3-yl-methanol. The inclusion of the unsubstituted analogue allows for a direct assessment of the electronic effects imparted by the methoxy group on the chemical shifts of the pyridine ring's protons and carbons. Such comparative data is invaluable for the structural elucidation and characterization of substituted pyridine derivatives, a common motif in many pharmaceutical compounds.

## Comparative NMR Data Analysis

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(6-Methoxypyridin-3-YL)methanol** and the reference compound, pyridin-3-yl-methanol, are summarized in the tables below. The data is presented to facilitate a clear comparison of chemical shifts ( $\delta$ ), signal multiplicities, and coupling constants (J).

## $^1\text{H}$ NMR Spectral Data

Compound	Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(6-Methoxypyridin-3-yl)methanol	H-2	8.11	d	2.4
	H-4	7.62	dd	8.8, 2.4
	H-5	6.75	d	8.8
	-CH <sub>2</sub> OH	4.62	s	-
	-OCH <sub>3</sub>	3.93	s	-
Pyridin-3-yl-methanol	H-2	8.44	d	1.8
	H-4	7.69	dt	7.8, 1.8
	H-5	7.30	dd	7.8, 4.8
	H-6	8.51	dd	4.8, 1.8
	-CH <sub>2</sub> OH	4.69	s	-

Note: <sup>1</sup>H NMR data for **(6-Methoxypyridin-3-yl)methanol** was obtained from a publicly available spectrum.<sup>[1][2]</sup> Data for pyridin-3-yl-methanol is from the SDBS database.

## <sup>13</sup>C NMR Spectral Data

Compound	Carbon	Chemical Shift ( $\delta$ , ppm)
(6-Methoxypyridin-3-YL)methanol	C-2	163.5 (Predicted)
	C-3	138.9 (Predicted)
	C-4	139.3 (Predicted)
	C-5	110.8 (Predicted)
	C-6	162.4 (Predicted)
	-CH <sub>2</sub> OH	62.7 (Predicted)
	-OCH <sub>3</sub>	53.4 (Predicted)
Pyridin-3-yl-methanol	C-2	148.6
	C-3	135.9
	C-4	123.6
	C-5	148.0
	C-6	140.7
	-CH <sub>2</sub> OH	62.4

Note: Experimental <sup>13</sup>C NMR data for **(6-Methoxypyridin-3-YL)methanol** is not readily available. The provided data is a prediction generated using a standard NMR prediction algorithm. Data for pyridin-3-yl-methanol is from the SDBS database.

## Experimental Protocols

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and sample concentration.

Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance, Jeol ECZ) operating at a field strength of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C is typically used.

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
- Acquisition Parameters:
  - Spectral Width: ~12-16 ppm
  - Number of Scans: 16-64
  - Relaxation Delay (d1): 1-5 seconds
  - Acquisition Time: ~2-4 seconds
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

#### <sup>13</sup>C NMR Acquisition:

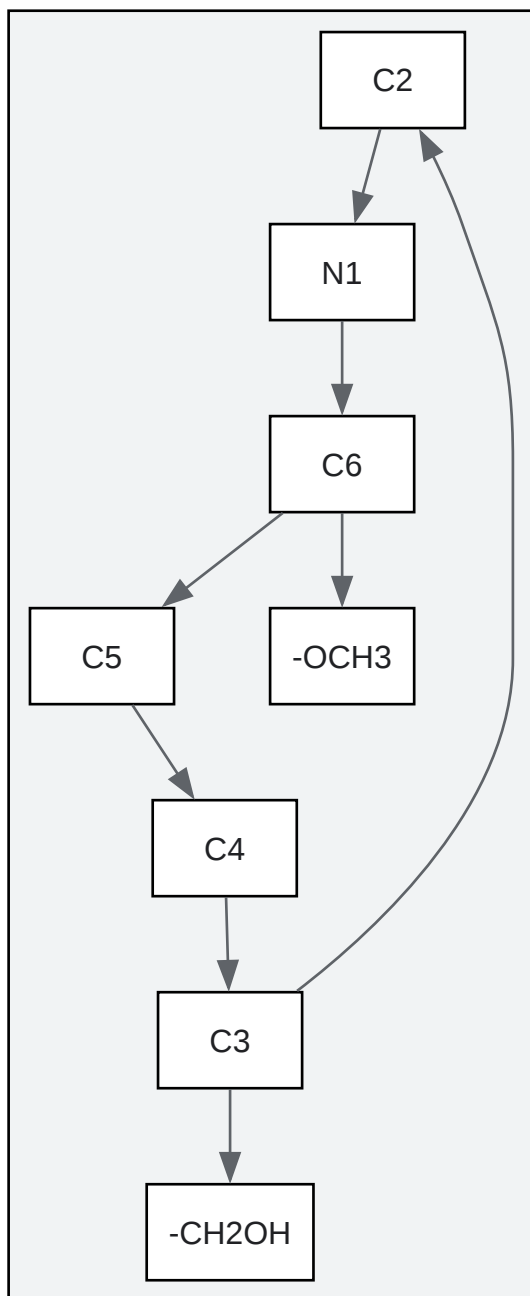
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically employed to simplify the spectrum and enhance sensitivity.
- Acquisition Parameters:
  - Spectral Width: ~200-240 ppm
  - Number of Scans: 1024 or more, depending on the sample concentration.
  - Relaxation Delay (d1): 2-10 seconds

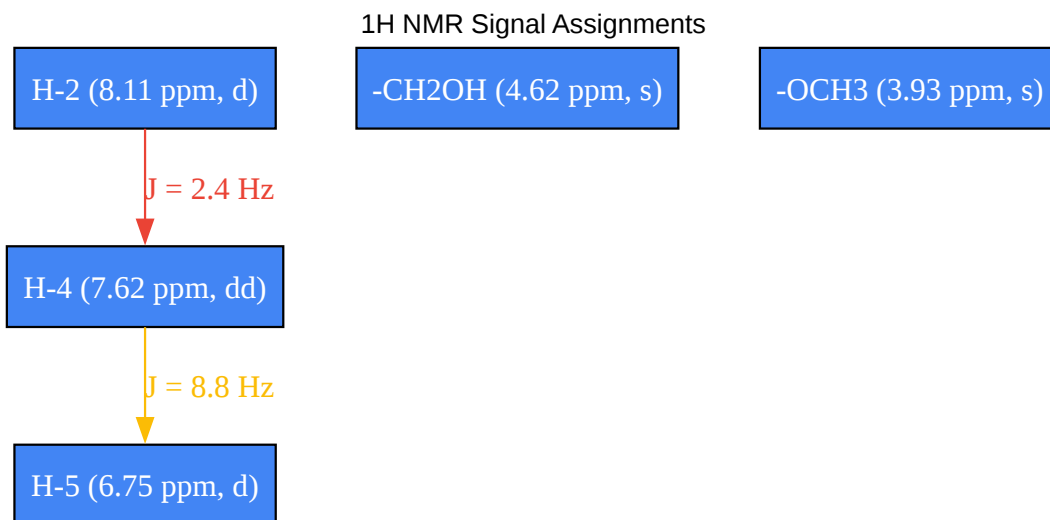
- Acquisition Time: ~1-2 seconds
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

## Structural and Signaling Visualization

The following diagrams illustrate the chemical structures and the key NMR correlations.

## Chemical Structure of (6-Methoxypyridin-3-YL)methanol

[Click to download full resolution via product page](#)Caption: Molecular structure of **(6-Methoxypyridin-3-YL)methanol**.



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Caption: Key <sup>1</sup>H NMR couplings for **(6-Methoxypyridin-3-YL)methanol**.

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## References

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 2. (6-methoxypyridin-3-yl)methanol(58584-63-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis: (6-Methoxypyridin-3-YL)methanol and its Unsubstituted Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151917#1h-nmr-and-13c-nmr-spectral-analysis-of-6-methoxypyridin-3-yl-methanol>]

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